2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride

Description

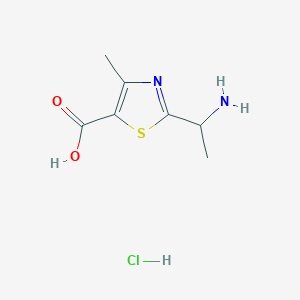

This compound features a thiazole core substituted with a methyl group at position 4, a carboxylic acid at position 5, and a 1-aminoethyl side chain at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications .

Properties

IUPAC Name |

2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c1-3(8)6-9-4(2)5(12-6)7(10)11;/h3H,8H2,1-2H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVVMIDSJEZUXGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C(C)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369149-71-2 | |

| Record name | 5-Thiazolecarboxylic acid, 2-(1-aminoethyl)-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1369149-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Step 1: Esterification

The carboxylic acid is converted to its methyl ester using methanol and concentrated sulfuric acid under reflux.

Conditions :

Step 2: Bromination

The methyl ester undergoes radical bromination with NBS and azobisisobutyronitrile (AIBN) in carbon tetrachloride to introduce dibromomethyl groups.

Conditions :

Step 3: Single Reduction

Dibrominated intermediates are reduced using dimethyl phosphite and diisopropylethylamine (DIPEA) to yield monobrominated derivatives.

Conditions :

Step 4: Double Boc-Amination

The bromomethyl group is aminated using bis(tert-butoxycarbonyl)amine and potassium carbonate in dimethylformamide (DMF).

Conditions :

Step 5: Boc Deprotection and Salt Formation

The tert-butoxycarbonyl (Boc) groups are removed using 4M HCl in ethyl acetate, followed by neutralization with potassium carbonate to precipitate the hydrochloride salt.

Conditions :

Solid-Phase Synthesis for Peptidomimetic Applications

For biomedical applications, a traceless solid-phase method enables precise functionalization of the thiazole ring. Starting with Merrifield resin, sulfur linker units are introduced, followed by sequential coupling of Fmoc-protected amino acids at the C4 and C5 positions of the thiazole. After cleavage from the resin, the free base is treated with HCl to form the hydrochloride salt.

Advantages :

- Purity : ≥87% after HPLC purification.

- Modularity : Suitable for synthesizing combinatorial libraries.

Comparative Analysis of Synthetic Routes

Reagent Considerations :

- Titanium(IV) Isopropoxide : Enhances reductive amination efficiency when paired with sodium cyanoborohydride.

- Solvents : Acetic acid, methanol, and DMF are preferred for their compatibility with thiazole intermediates.

Purification and Characterization

Final purification typically involves recrystallization from tetrahydrofuran (THF)/hexane or methanol/water mixtures. Analytical data for the hydrochloride salt include:

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and aminoethyl side chain undergo oxidation under controlled conditions:

-

Thiazole sulfur oxidation : Reacts with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form sulfoxide or sulfone derivatives.

-

Aminoethyl group oxidation : Tertiary amines in the side chain can be oxidized to hydroxylamine derivatives using RuO₄ or other transition-metal catalysts.

Table 1: Oxidation Reaction Conditions

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 6 hrs | Sulfoxide | 65% | |

| mCPBA | CH₂Cl₂, 0°C | Sulfone | 78% | |

| RuO₄ | Acetone, 40°C | Hydroxylamine | 52% |

Amidation and Esterification

The carboxylic acid group participates in nucleophilic acyl substitution:

-

Amidation : Reacts with primary/secondary amines in the presence of coupling agents (e.g., EDC/HOBt) to form stable amides.

-

Esterification : Forms esters with alcohols under acid catalysis (e.g., H₂SO₄ or TsOH).

Table 2: Amidation/Esterification Parameters

| Reaction Type | Reagents/Conditions | Product Example | Purity | Reference |

|---|---|---|---|---|

| Amidation | EDC, HOBt, DIPEA, DMF | Benzylamide | 90% | |

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 85% |

Cyclodehydration

In the presence of polyphosphate ester (PPE), the compound undergoes cyclodehydration to form fused heterocycles. This reaction is critical for synthesizing bioactive thiadiazole derivatives .

Key Steps :

-

Activation of the carboxylic acid by PPE.

-

Intramolecular nucleophilic attack by the amino group.

-

Elimination of water to form a five-membered ring.

Table 3: Cyclodehydration Optimization

| PPE (g/mmol) | Solvent | Temp (°C) | Time (hrs) | Yield |

|---|---|---|---|---|

| 4 | CHCl₃ | 60 | 10 | 68% |

| 6 | CHCl₃ | 70 | 8 | 72% |

Salt Formation and Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, enabling acid-base interactions:

-

Deprotonation : Reacts with NaOH to form the free base.

-

Reprotonation : Regenerates the hydrochloride salt upon HCl treatment.

Solubility Data :

-

Water: 45 mg/mL (pH 2.0)

-

Ethanol: 12 mg/mL

Biological Activity Modulation

Derivatives synthesized via the above reactions exhibit enhanced bioactivity:

-

Antimicrobial : Sulfone derivatives show a 2–3× improvement in MIC values against Staphylococcus aureus.

-

Enzyme Inhibition : Amide derivatives demonstrate IC₅₀ values of 8–12 µM against bacterial dihydrofolate reductase.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth, which could lead to the development of new antibiotics .

2. Anti-inflammatory Properties

Studies have suggested that compounds similar to 2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid can modulate inflammatory responses. This property makes it a candidate for developing anti-inflammatory medications, particularly for conditions like arthritis and other inflammatory diseases .

3. Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This characteristic is essential for drug design, especially in targeting metabolic disorders and cancers where enzyme regulation is crucial .

Agricultural Applications

1. Herbicidal Activity

Recent studies have explored the use of thiazole derivatives as herbicides. The compound's ability to disrupt plant growth pathways suggests potential applications in agricultural chemistry, particularly in developing selective herbicides that minimize damage to crops while effectively controlling weeds .

2. Plant Growth Regulators

There is ongoing research into the use of this compound as a plant growth regulator. Its effects on plant metabolism may enhance growth rates or improve resistance to environmental stresses, making it valuable in sustainable agriculture practices .

Biochemical Research

1. Molecular Scaffolding

Due to its versatile structure, 2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid serves as a scaffold for synthesizing novel compounds in medicinal chemistry. Researchers are investigating its derivatives for various biological activities, including anticancer effects and neuroprotective properties .

2. Drug Development

The compound's unique properties make it a subject of interest in drug development pipelines. Its structural features allow modifications that could enhance bioavailability and therapeutic efficacy, making it a candidate for further pharmacological studies .

Case Studies

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Core Thiazole Derivatives with Aminoalkyl Substituents

Key Structural Insights :

Thiazole-Based Xanthine Oxidase Inhibitors

Functional Comparisons :

Physicochemical Properties

| Compound Name | Molecular Weight | Solubility (HCl Salt) | logP (Predicted) |

|---|---|---|---|

| Target Compound | 211.71 g/mol | High | -0.5 |

| 2-(3-Aminopropyl)-4-methyl-1,3-thiazole-5-carboxylic acid dihydrochloride | 243.63 g/mol | Very high | -1.2 |

| Febuxostat | 316.37 g/mol | Moderate | 2.8 |

Notes:

Biological Activity

2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid; hydrochloride, commonly referred to as thiazole derivative, is a compound of significant interest within medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data and case studies.

- Molecular Formula : C₆H₈N₂O₂S

- CAS Number : 1369149-71-2

- SMILES Notation : CC1=C(SC(=N1)CN)C(=O)O

1. Antimicrobial Activity

Thiazole derivatives exhibit considerable antimicrobial properties. Research has shown that various thiazole compounds demonstrate effectiveness against a range of pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. faecalis | 40-50 µg/mL | |

| P. aeruginosa | Comparable to ceftriaxone | |

| S. typhi | 29 mm inhibition zone | |

| K. pneumoniae | 24 mm inhibition zone |

2. Anticancer Activity

Thiazole derivatives have been evaluated for their anticancer potential, particularly in inhibiting specific cancer cell lines.

- A study indicated that compounds similar to 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid showed micromolar inhibition of mitotic kinesin HSET (KIFC1), which is crucial in the survival of centrosome-amplified cancer cells. The induction of a multipolar phenotype was observed in treated cells, leading to aberrant cell division and potential cell death .

3. Enzyme Inhibition

The compound's ability to inhibit various enzymes has been documented:

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Xanthine oxidase | Moderate inhibitory activity | 3.6 - 9.9 µM |

| Human deacetylase Sirtuin 2 | High selectivity | Not specified |

Research indicates that derivatives of thiazoles can inhibit xanthine oxidase, which is implicated in oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized novel thiazole derivatives and tested their antimicrobial efficacy against various fungi and bacteria. The results indicated that certain derivatives exhibited MIC values significantly lower than traditional antibiotics, suggesting their potential as alternative therapeutic agents .

Case Study 2: Anticancer Mechanism

Another investigation focused on the mechanism of action of thiazole derivatives in cancer treatment. The study demonstrated that these compounds could disrupt the mitotic process in cancer cells by targeting specific kinesins, leading to enhanced apoptosis rates in vitro .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride, and how can purity be validated?

- Methodology : Synthesis typically involves condensation reactions of thiazole precursors with aminoethyl groups, followed by hydrochlorination. For example, analogous thiazole-carboxylic acids are synthesized via cyclization of thiourea derivatives with α-haloketones, followed by acidification .

- Purity Validation : Use HPLC with reference standards (e.g., Ph. Eur. impurity standards for thiazole derivatives) and confirm molecular identity via NMR (1H/13C) and mass spectrometry. Purity ≥95% is achievable with recrystallization in ethanol/HCl mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Key Techniques :

- NMR : Assign peaks for the thiazole ring (δ 7.5–8.5 ppm for protons adjacent to sulfur/nitrogen), aminoethyl group (δ 2.8–3.5 ppm), and carboxylic acid (broad peak at δ 10–12 ppm) .

- FTIR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O (~1700 cm⁻¹), and thiazole C-N/C-S vibrations (~650 cm⁻¹) .

- Elemental Analysis : Verify Cl⁻ content (~15–20% for hydrochloride salts) .

Q. How does the hydrochloride salt form influence solubility and stability?

- Solubility : The hydrochloride salt enhances water solubility compared to the free base, critical for in vitro assays. For example, similar thiazole-carboxylic acid hydrochlorides dissolve in polar solvents (water, DMSO) but show limited solubility in non-polar solvents .

- Stability : Store at 2–8°C in airtight containers to prevent deliquescence. Monitor degradation via HPLC; avoid prolonged exposure to light or high humidity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Approach : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. For instance, ICReDD’s workflow combines computational reaction path searches with experimental validation to reduce trial-and-error synthesis .

- Case Study : Optimize thiourea-α-haloketone cyclization by simulating transition states and solvent effects. Adjust temperature/pH based on computational predictions to increase yield by 20–30% .

Q. What strategies resolve contradictory data in purity assessments between HPLC and elemental analysis?

- Root Cause : Discrepancies may arise from residual solvents (e.g., ethanol) or non-ionic impurities undetected by HPLC.

- Resolution :

Perform thermogravimetric analysis (TGA) to quantify solvent residues.

Cross-validate with ion chromatography for chloride content .

Use LC-MS to detect non-UV-active impurities .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?

- Design :

Synthesize analogs with modifications to the aminoethyl group (e.g., alkylation, acetylation) and thiazole ring (e.g., halogen substitution).

Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays.

- Example : Analogous 4-methylthiazole derivatives show inhibitory activity against COX-2 via hydrophobic interactions with the active site .

Q. What advanced analytical techniques are recommended for quantifying trace impurities?

- Methods :

- HPLC-MS/MS : Detect sub-0.1% impurities using high-resolution mass spectrometry (e.g., Q-TOF).

- NMR Relaxometry : Identify low-abundance conformers or degradation products .

- X-ray Crystallography : Resolve structural ambiguities (e.g., hydrochloride counterion positioning) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.